![molecular formula C11H19NOS B13258360 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol](/img/structure/B13258360.png)
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reactant Preparation: Ensuring high purity of 4-methyl-2-pentanone and thiophen-2-ylmethylamine.
Reaction: Conducting the reaction in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the thiophene ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and amino group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid
- methyl 4-{[(thiophen-2-ylmethyl)amino]methyl}benzoate
Uniqueness
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-methyl-2-(thiophen-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(2)6-10(8-13)12-7-11-4-3-5-14-11/h3-5,9-10,12-13H,6-8H2,1-2H3 |
InChI Key |
GDOWBLKMYHPLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


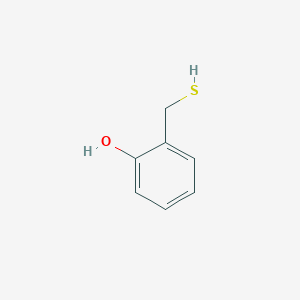
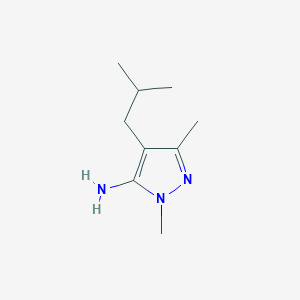
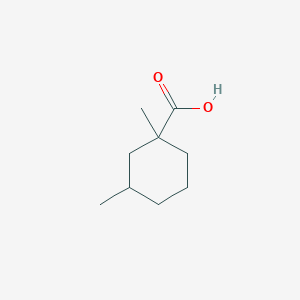
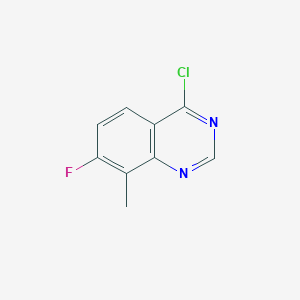
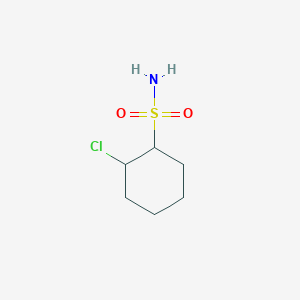
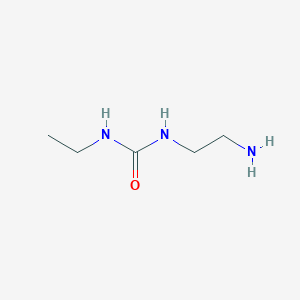
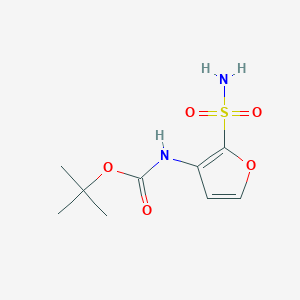
![N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine](/img/structure/B13258329.png)
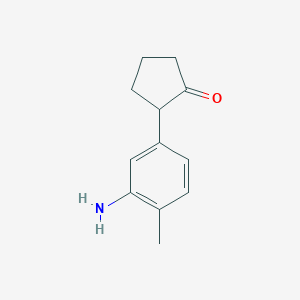
![4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13258340.png)
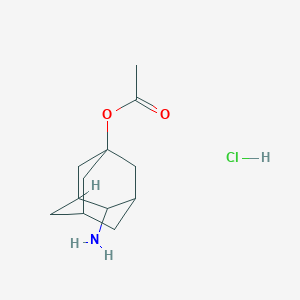
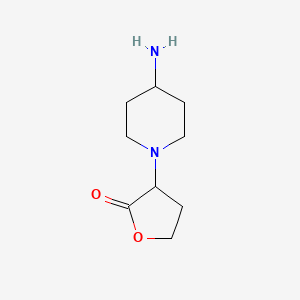

![N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13258363.png)
